Δ9,11-Dehydro-17β-estradiol 17-Valerate vs. Estradiol Valerate – Relative Retention Time (EP Monograph)
In the official European Pharmacopoeia method for related substances, Δ9,11-dehydro-17β-estradiol 17-valerate (Impurity C) has a relative retention time of approximately 0.9 when referenced against estradiol valerate (retention time ≈ 9 min). This is substantially different from impurity D (relative retention ≈ 1.3) and impurity E (relative retention ≈ 1.7), allowing unambiguous chromatographic identification [1]. The system suitability reference solution requires a minimum resolution of 2.5 between the peaks due to impurity C and estradiol valerate; in validated application data, the observed resolution was 3.18 .
| Evidence Dimension | Relative retention time (HPLC, EP method) |
|---|---|
| Target Compound Data | Relative retention ≈ 0.9 (Impurity C) |
| Comparator Or Baseline | Estradiol valerate = 1.0 (retention time ≈ 9 min); Impurity D ≈ 1.3; Impurity E ≈ 1.7 |
| Quantified Difference | Impurity C elutes at 0.9× the retention of estradiol valerate; resolution between Impurity C and estradiol valerate = 3.18 (specification ≥ 2.5) |
| Conditions | Accucore C18 HPLC column (2.6 µm, 100 × 4.6 mm); mobile phase water/acetonitrile gradient; UV detection at 220 nm; flow rate 2.0 mL/min; injection volume 5 μL |
Why This Matters
The unique relative retention time and baseline resolution from the parent peak are mandatory for accurate identification and quantitation of Impurity C in estradiol valerate API and finished product release testing.
- [1] British Pharmacopoeia 2025, Estradiol Valerate Monograph 1614, Test 'Related substances' – Relative retention and system suitability. Ph. Eur. monograph 1614. View Source
